CL-387785 was developed through extensive research aimed at identifying selective inhibitors for the epidermal growth factor receptor. It is commercially available from various suppliers, including Bertin Bioreagent and MedChemExpress, which provide it in different quantities and formulations for research purposes .
The synthesis of CL-387785 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. The synthetic pathway often utilizes various organic reactions such as nucleophilic substitutions and cyclization processes.
The synthetic route can be summarized as follows:
The molecular formula of CL-387785 is , with a molecular weight of approximately 381.2 g/mol. The structural representation reveals a complex arrangement featuring a pyrimidine core linked to various functional groups that enhance its binding affinity to the epidermal growth factor receptor.
The compound's structural formula can be expressed using SMILES notation as BrC1=CC(NC2=NC=NC3=C2C=C(NC(C#CC)=O)C=C3)=CC=C1
, highlighting its intricate connectivity and functional diversity .
CL-387785 undergoes several chemical reactions that are crucial for its activity as an inhibitor. Notably, it engages in reversible interactions with the epidermal growth factor receptor, leading to inhibition of downstream signaling pathways.
The mechanism of action involves:
The mechanism by which CL-387785 exerts its effects involves several key processes:
Experimental data demonstrate that CL-387785 effectively reduces cell viability in EGFR-dependent cancer models, supporting its potential as a therapeutic agent against EGFR-driven malignancies .
CL-387785 is presented as a crystalline solid with a high purity level (≥95%). Its physical characteristics include:
The chemical properties include:
Relevant data indicates that proper storage conditions are essential for maintaining its integrity and efficacy .
CL-387785 has significant scientific uses primarily in cancer research:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2